![molecular formula C20H21FN2O3S B4136444 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4136444.png)
2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
Overview
Description
2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as FBTA, is a chemical compound that has been extensively studied in scientific research. FBTA is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide exerts its effects by inhibiting the activity of specific enzymes and signaling pathways. It inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibition leads to the increased expression of genes that are involved in cell cycle arrest, apoptosis, and differentiation. 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces inflammation by inhibiting the production of inflammatory cytokines. In addition, 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in scientific research and has shown promising results in various disease models. However, there are also limitations to the use of 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments. Its potency and selectivity may vary depending on the cell type and disease model used. In addition, its solubility and stability may also be a concern.
Future Directions
There are several future directions for the study of 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. One direction is to further optimize the synthesis process to improve the yield and purity of 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in vivo to determine its efficacy and safety in animal models. In addition, the development of 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide derivatives with improved potency and selectivity may also be a future direction. Finally, the use of 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a small molecule inhibitor that has shown potential in the treatment of various diseases. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways. 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. While there are limitations to the use of 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments, there are also several future directions for its study. Further research on 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide may lead to the development of new therapies for various diseases.
Scientific Research Applications
2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the proliferation of cancer cells. 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c21-16-7-5-15(6-8-16)13-27-14-19(24)22-18-4-2-1-3-17(18)20(25)23-9-11-26-12-10-23/h1-8H,9-14H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRPWMMMKCZCHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.